molecular formula C15H17FN2O2 B11230864 N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-methoxyacetamide

N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-methoxyacetamide

Cat. No.: B11230864
M. Wt: 276.31 g/mol
InChI Key: JZSJTYMGWZMUMF-UHFFFAOYSA-N
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Description

N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-methoxyacetamide: is a synthetic organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-methoxyacetamide typically involves the following steps:

    Formation of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one: This intermediate is synthesized through a series of reactions starting from commercially available starting materials. The key steps include fluorination, cyclization, and reduction reactions.

    Acylation Reaction: The intermediate 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one is then reacted with 2-methoxyacetyl chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorine and methoxyacetamide groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines, thiols, and halides.

Major Products Formed:

    Oxidation: Oxidized derivatives with altered electronic properties.

    Reduction: Reduced derivatives with modified functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Chemistry: : The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: : In biological research, the compound is studied for its potential as a therapeutic agent. It has shown promise in preliminary studies for its anti-inflammatory and anticancer properties.

Medicine: : The compound is being investigated for its potential use in the treatment of various diseases, including cancer and inflammatory disorders. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: : In the industrial sector, the compound is used in the development of new materials with specific electronic and optical properties. It is also used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-methoxyacetamide involves its interaction with specific molecular targets in the body. The compound binds to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may inhibit key enzymes involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Comparison:

This compound stands out due to its unique combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C15H17FN2O2

Molecular Weight

276.31 g/mol

IUPAC Name

N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-methoxyacetamide

InChI

InChI=1S/C15H17FN2O2/c1-20-8-14(19)17-13-4-2-3-10-11-7-9(16)5-6-12(11)18-15(10)13/h5-7,13,18H,2-4,8H2,1H3,(H,17,19)

InChI Key

JZSJTYMGWZMUMF-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)NC1CCCC2=C1NC3=C2C=C(C=C3)F

Origin of Product

United States

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